5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine
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Overview
Description
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butoxyethoxy group at the 2nd position, and a methoxy group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine typically involves the following steps:
Etherification: The tert-butoxyethoxy group can be introduced through an etherification reaction using tert-butyl alcohol and ethylene oxide in the presence of a strong base such as sodium hydride.
Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism.
Oxidation Reactions: The methoxy group is oxidized through an electron transfer process.
Reduction Reactions: The pyridine ring is reduced through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-ethoxypyridine: Lacks the tert-butoxy group and has different reactivity.
3-Methoxy-5-bromopyridine: Lacks the tert-butoxyethoxy group and has different chemical properties.
2-(tert-Butoxy)ethoxy-3-methoxypyridine: Lacks the bromine atom and has different reactivity.
Uniqueness
5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine is unique due to the combination of functional groups present on the pyridine ring. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-methoxy-2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-12(2,3)17-6-5-16-11-10(15-4)7-9(13)8-14-11/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSRRQWBBJHLDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1=C(C=C(C=N1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182280 |
Source
|
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-50-3 |
Source
|
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-bromo-2-[2-(1,1-dimethylethoxy)ethoxy]-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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